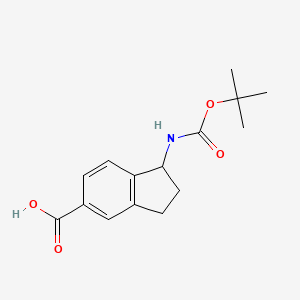

1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid

CAS No.: 1365158-55-9

Cat. No.: VC8409054

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1365158-55-9 |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-5-9-8-10(13(17)18)4-6-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,19)(H,17,18) |

| Standard InChI Key | HMQXSAHTXHSFCY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene backbone substituted at the 1-position with a Boc-protected amino group and at the 5-position with a carboxylic acid (Figure 1). The indene core imposes planar rigidity, while the Boc group (tert-butoxycarbonyl) provides steric bulk and acid-labile protection for the amine . The molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol .

Table 1: Key Physicochemical Properties

Stereochemical Considerations

Unlike its 3-substituted isomer (CAS: 1246508-31-5) , the Boc group in this compound occupies the 1-position, altering electronic distribution and steric interactions. This positional isomerism influences solubility, reactivity, and biological target engagement.

Synthesis and Production

Synthetic Routes

The synthesis typically involves sequential functionalization of the indene core:

-

Amino Group Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran, often with a base like triethylamine to scavenge acids .

-

Carboxylic Acid Introduction: Electrophilic aromatic substitution or palladium-catalyzed carboxylation installs the carboxylic acid moiety at the 5-position.

-

Purification: Column chromatography or recrystallization yields ≥95% purity .

Industrial-Scale Manufacturing

While detailed industrial protocols are proprietary, continuous flow reactors are increasingly employed for Boc protection due to enhanced reaction control and reduced waste .

Applications in Medicinal Chemistry

Peptide Synthesis

The Boc group’s acid-labile nature allows selective deprotection (e.g., using trifluoroacetic acid) without disturbing acid-sensitive functionalities. This enables iterative peptide elongation in solid-phase synthesis .

Drug Discovery

The compound’s rigidity makes it a privileged scaffold for kinase inhibitors and GPCR modulators. For example, indene-carboxylic acid derivatives have shown promise as discoidin domain receptor 1 (DDR1) inhibitors in oncology .

Table 2: Therapeutic Targets of Structural Analogs

| Compound | Target | Application | Source |

|---|---|---|---|

| 3-(((Boc)amino)indene-5-carboxylic acid | DDR1 Kinase | Cancer | |

| Boc-protected indene derivatives | Proteases | Antiviral |

Biological Activity

Enzymatic Interactions

The carboxylic acid moiety chelates metal ions in enzymatic active sites, while the indene backbone provides hydrophobic interactions. For instance, analogs inhibit amino acid transporters like LAT1, critical for cancer cell proliferation .

Cellular Permeability

LogP calculations (estimated 2.1) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. This property is advantageous for central nervous system (CNS) drug candidates .

Comparative Analysis with Structural Analogs

Positional Isomerism

Compared to 3-(((Boc)amino)indene-5-carboxylic acid (CAS: 1246508-31-5) , the 1-substituted isomer exhibits:

-

Enhanced rigidity due to reduced rotational freedom around the indene core.

-

Altered hydrogen-bonding capacity from the repositioned Boc group.

Enantiomeric Considerations

While the S-enantiomer (CAS: 916209-97-7) is prioritized for chiral targets, the racemic mixture (CAS: 1365158-55-9) remains cost-effective for early-stage screening .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume